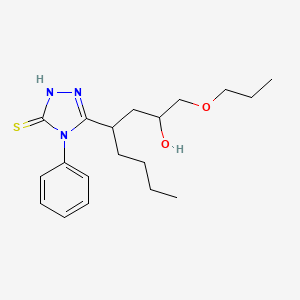![molecular formula C18H23N3O3 B5057258 5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057258.png)
5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(sec-butylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as BMPT, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. BMPT is a synthetic compound that has been shown to have a wide range of biological activities, making it a promising candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of BMPT is not fully understood, but it is believed to involve the interaction of the compound with metal ions. BMPT has been shown to selectively bind to certain metal ions, such as zinc and copper, through coordination with the pyrimidine ring. This binding leads to a change in the electronic properties of the compound, resulting in fluorescence emission.
Biochemical and Physiological Effects:
BMPT has been shown to have a range of biochemical and physiological effects. For example, BMPT has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. BMPT has also been shown to have antioxidant activity, which may be beneficial in protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMPT is its selectivity for certain metal ions, which makes it a potentially useful tool for studying metal ion homeostasis and signaling in cells. However, BMPT also has some limitations. For example, its fluorescence emission is pH-dependent, which may limit its use in certain experimental conditions. Additionally, BMPT has been shown to have some toxicity in certain cell types, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on BMPT. One area of interest is the development of new fluorescent probes based on the BMPT scaffold that have improved properties, such as increased selectivity and sensitivity. Another area of interest is the use of BMPT as a tool for studying metal ion signaling in disease states, such as Alzheimer's disease, which is characterized by abnormal metal ion homeostasis. Finally, further research is needed to fully understand the mechanism of action of BMPT and its potential applications in scientific research.
Métodos De Síntesis
BMPT can be synthesized through a multistep process that involves the reaction of mesityl oxide with ethyl acetoacetate, followed by the condensation of the resulting product with sec-butylamine. The final step involves the cyclization of the resulting intermediate to yield BMPT.
Aplicaciones Científicas De Investigación
BMPT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for BMPT is its potential use as a fluorescent probe for the detection of metal ions. BMPT has been shown to selectively bind to certain metal ions, such as zinc and copper, and emit fluorescence upon binding. This makes BMPT a potentially useful tool for studying metal ion homeostasis and signaling in cells.
Propiedades
IUPAC Name |
5-(butan-2-yliminomethyl)-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-6-13(5)19-9-14-16(22)20-18(24)21(17(14)23)15-11(3)7-10(2)8-12(15)4/h7-9,13,23H,6H2,1-5H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHWMOLGRWQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=C(C=C(C=C2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5057199.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057204.png)

![4-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5057228.png)
![(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetic acid](/img/structure/B5057236.png)
![N-[4-(1-adamantyl)-5-methyl-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B5057245.png)
![5-({[2-(2-pyridinyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5057246.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5057249.png)

methyl]phosphonate](/img/structure/B5057277.png)
![3-[3-({imino[2-(2-thienylmethylene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5057280.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-chloro-2-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5057293.png)